3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl
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Overview
Description
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable norbornane derivative.
Functionalization: Introduction of the amino group at the exo position and the carboxylic acid group at the 2-position.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted norbornane derivatives, oxo compounds, and reduced alcohols.
Scientific Research Applications
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interaction.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The amino and carboxylic acid groups facilitate binding to proteins and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different functional group arrangement.
2-Norbornanecarboxylic acid: Another bicyclic compound with distinct chemical properties.
3-Aminobicyclo[2.2.1]heptane hydrochloride: A closely related compound with similar reactivity.
Uniqueness
3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific exo-amino and carboxylic acid functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(1S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6?,7+;/m0./s1 |
InChI Key |
GVGHCTZKPYWADE-COGLZXEQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H](C2C(=O)O)N.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl |
Origin of Product |
United States |
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